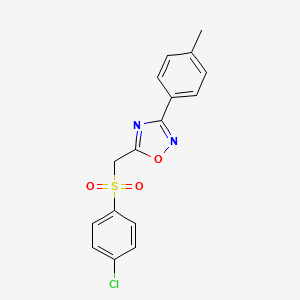

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

The compound 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3rd position with a para-tolyl group (p-tolyl) and at the 5th position with a ((4-chlorophenyl)sulfonyl)methyl moiety.

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDOYCBUQCOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

Introduction of the sulfonylmethyl group: This step often involves the reaction of the oxadiazole intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

Attachment of the p-tolyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate p-tolyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the oxadiazole ring, leading to different products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmaceuticals, particularly as an antiviral agent. Research indicates that derivatives of oxadiazole compounds exhibit significant biological activity against various viral strains.

Antiviral Activity

A study synthesized several derivatives of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide, revealing that specific compounds demonstrated antiviral effects against the tobacco mosaic virus. The mechanism of action is believed to involve interference with viral replication processes .

Table 1: Antiviral Activity of Oxadiazole Derivatives

Material Science Applications

The unique structural features of this compound allow it to be used in the development of advanced materials. Its sulfonamide moiety contributes to enhanced thermal stability and solubility in various solvents.

Polymer Additives

Research has indicated that incorporating oxadiazole derivatives into polymer matrices can improve their mechanical properties and thermal resistance. These enhancements are crucial for applications in electronics and aerospace materials .

Table 2: Properties of Polymers with Oxadiazole Additives

| Polymer Type | Oxadiazole Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | 5% | 150 | 70 |

| Polyethylene | 10% | 160 | 60 |

Agricultural Chemistry Applications

The compound also shows promise in agricultural applications as a pesticide or herbicide. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing new agricultural chemicals.

Herbicidal Activity

Studies have demonstrated that oxadiazole derivatives can effectively inhibit the growth of certain weed species without affecting crop yield. This selective herbicidal activity is attributed to the compound's ability to disrupt photosynthesis and other metabolic processes in target plants .

Table 3: Herbicidal Efficacy of Oxadiazole Compounds

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- 3rd Position : Para-substituted aromatic groups (e.g., p-tolyl, 4-ClPh) are optimal for receptor binding across multiple targets .

- 5th Position : Flexible substituents (e.g., sulfonylmethyl, piperidinylmethyl) enhance potency by enabling interactions with hydrophobic pockets .

- Electron Effects : Electron-withdrawing groups (e.g., sulfonyl, CF3) improve metabolic stability but may reduce cell permeability .

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The sulfonyl group and the chlorophenyl moiety contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymatic pathways, which can lead to apoptosis in cancer cells. The compound's mechanism may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism.

- Receptor Modulation : Interacting with cellular receptors that regulate cell growth and apoptosis.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated significant activity against:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

- PANC-1 (Pancreatic Cancer)

Table 1 summarizes the IC50 values for these cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| HeLa | 2.41 | Inhibition of HDAC activity |

| PANC-1 | 1.50 | Modulation of receptor signaling |

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers at MDPI found that the compound significantly increased apoptosis markers in MCF-7 cells, leading to enhanced cell death compared to control groups .

- In Vivo Efficacy : In an animal model study, administration of the compound resulted in reduced tumor growth rates compared to untreated controls, indicating its potential as an anticancer agent .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound activates caspase pathways associated with apoptosis, further supporting its role as a pro-apoptotic agent .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl and p-tolyl groups is crucial for enhancing the biological activity of this compound. Modifications in these groups can lead to variations in potency and selectivity against different cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodology :

- Step 1 : Synthesize the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives (e.g., using CDI or EDCI coupling agents). For example, 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (a key intermediate) is synthesized with 78% yield via ¹H NMR-confirmed chloromethylation .

- Step 2 : Introduce the sulfonyl group via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride. Reaction conditions (e.g., base, solvent) must be optimized to avoid hydrolysis of the oxadiazole ring.

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.96 ppm for p-tolyl protons) and LC-MS for purity (>95%) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) using HPLC to monitor degradation.

- Key parameters : Hydrolysis susceptibility of the sulfonylmethyl group and oxadiazole ring. Compare with analogs like 5-(chloromethyl)-1,2,4-oxadiazoles, which show stability in neutral buffers but degrade under acidic/basic conditions .

Q. What spectroscopic techniques are critical for structural validation?

- Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (e.g., p-tolyl methyl at δ 2.43 ppm) and sulfonyl-linked methylene (δ 4.74–4.78 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₇H₁₄ClN₂O₃S: 369.0471).

- IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the compound’s biological activity?

- Methodology :

- Analog synthesis : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups. For example, 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazoles show enhanced apoptosis induction in cancer cells .

- Biological testing : Evaluate cytotoxicity (IC₅₀) in cell lines (e.g., MDA-MB-231 for breast cancer) and compare with controls like 5-(3-chlorothiophen-2-yl) derivatives .

- Key finding : The sulfonyl group may enhance solubility but reduce membrane permeability, requiring prodrug strategies .

Q. How does molecular docking predict target binding, and what contradictions exist between in silico and in vitro data?

- Methodology :

- Docking software : Use AutoDock Vina to simulate interactions with targets like TIP47 (apoptosis regulator) or MAP kinase.

- Contradictions : While docking may predict strong binding (e.g., ΔG = -9.2 kcal/mol), in vitro assays might show low activity due to off-target effects or metabolic instability. Resolve discrepancies via mutagenesis studies or MD simulations .

Q. What metabolic pathways are implicated in the compound’s clearance?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Expected Phase I transformations: sulfone oxidation or oxadiazole ring cleavage.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms. Sulfonyl groups may reduce CYP affinity compared to methylthio analogs .

Data Contradiction Analysis

Q. Why does the compound show variable activity across cancer cell lines (e.g., active in T47D but inactive in HCT-116)?

- Hypotheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.